Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt

Übersicht

Beschreibung

Sulfo-N-succinimidyl 4-maleimidobutyrate (Sulfo-GMBS) is a water-soluble, heterobifunctional crosslinking reagent . It is used for the conjugation of cysteine-containing peptides to carrier proteins or surfaces .

Synthesis Analysis

While specific synthesis methods for Sulfo-N-succinimidyl 4-maleimidobutyrate were not found, it’s known that similar compounds are typically synthesized through reactions involving N-hydroxysuccinimide (NHS ester) and maleimide groups .Molecular Structure Analysis

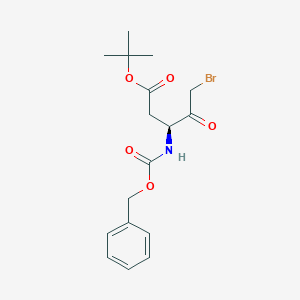

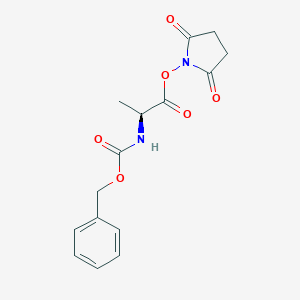

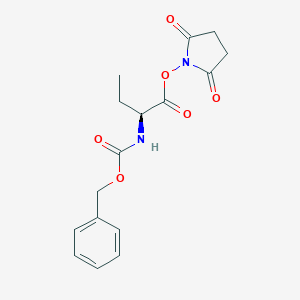

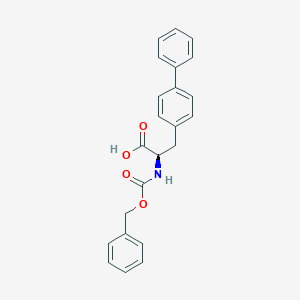

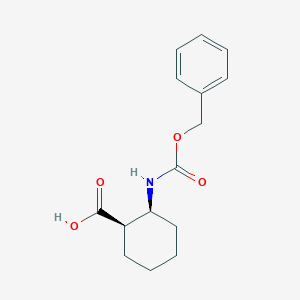

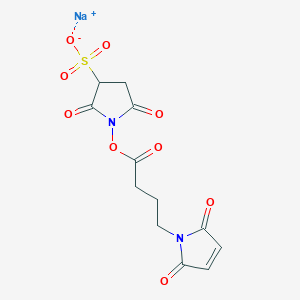

The empirical formula for Sulfo-N-succinimidyl 4-maleimidobutyrate is C12H11N2NaO9S . Its molecular weight is 382.28 g/mol .Chemical Reactions Analysis

Sulfo-N-succinimidyl 4-maleimidobutyrate is a crosslinking reagent, which means it facilitates the formation of bonds between different molecules . It contains an amine-reactive N-hydroxysuccinimide (NHS ester) and a sulfhydryl-reactive maleimide group . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis

Sulfo-N-succinimidyl 4-maleimidobutyrate is a water-soluble compound . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Protein Labeling & Crosslinking

Sulfo-GMBS is widely used in protein labeling and crosslinking . It is a heterobifunctional crosslinking reagent that reacts with amino and sulfhydryl groups, allowing for the conjugation of cysteine-containing peptides to carrier proteins or surfaces .

Conjugation to Carrier Proteins

This compound is particularly useful for the conjugation of peptides to carrier proteins . The carrier proteins can then be used as antigens to generate antibodies without the need for a separate adjuvant .

Surface Immobilization

Sulfo-GMBS can be used for surface immobilization of proteins, which is essential in various assays and diagnostic applications .

Creation of Antibody-Drug Conjugates

The reagent’s ability to link sulfhydryl groups makes it suitable for creating antibody-drug conjugates , which are used in targeted cancer therapies .

Low Immunogenicity Applications

Due to its low potential for eliciting an immune response, Sulfo-GMBS is ideal for applications where low immunogenicity is crucial, such as in therapeutic drug development .

Amine-to-Sulfhydryl Crosslinking

Sulfo-GMBS contains NHS-ester and maleimide reactive groups that facilitate amine-to-sulfhydryl crosslinking , which is a critical step in bioconjugation techniques .

Wirkmechanismus

Target of Action

Sulfo-GMBS is a heterobifunctional crosslinking reagent . Its primary targets are cysteine-containing peptides . These peptides play crucial roles in various biological processes, including protein structure, function, and regulation.

Mode of Action

Sulfo-GMBS interacts with its targets through conjugation . It forms covalent bonds with the cysteine residues in peptides, thereby linking them to carrier proteins or surfaces . This interaction results in changes to the structure and function of the target peptides and proteins.

Result of Action

The molecular and cellular effects of Sulfo-GMBS’s action are primarily related to its ability to crosslink cysteine-containing peptides to carrier proteins or surfaces . This can result in changes to protein structure and function, alterations in cellular signaling pathways, and potential impacts on cell behavior and physiology.

Action Environment

The action, efficacy, and stability of Sulfo-GMBS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form covalent bonds with cysteine residues . Additionally, the presence and concentration of target peptides and proteins can also impact the compound’s efficacy. Finally, factors such as temperature and storage conditions can influence the stability of Sulfo-GMBS .

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARYIUTHAWJMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635595 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |

CAS RN |

185332-92-7 | |

| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sulfo-GMBS facilitate the conjugation of different molecules?

A1: Sulfo-GMBS possesses two reactive groups that target specific amino acids: [, ]

Q2: Can you provide an example of how Sulfo-GMBS aids in structural analysis of protein complexes?

A2: [] demonstrates the use of Sulfo-GMBS alongside other crosslinkers to gain a more complete structural understanding of protein complexes. While commonly used crosslinkers like BS(3) primarily target lysine residues, Sulfo-GMBS, by reacting with both amine and sulfhydryl groups, can capture interactions missed by other crosslinkers. This proves particularly beneficial when studying complexes lacking cross-linkable lysine pairs in specific regions. The study highlights that integrating data from Sulfo-GMBS with other crosslinkers significantly improves the accuracy of structural modeling using software like Rosetta.

Q3: How does the structure of Sulfo-GMBS influence its application in immobilizing biomolecules on surfaces?

A3: The structure of Sulfo-GMBS is crucial for its use in immobilizing molecules on surfaces like ceramic beads. [] describes its utilization in creating fluorescent ceramic beads for DNA analysis. The Sulfo-NHS ester group reacts with amine groups on the DNA probe, while the maleimide group readily reacts with modified surfaces. This results in the covalent attachment of the DNA probe onto the bead surface. The length of the spacer arm in Sulfo-GMBS also plays a role in determining the density and spacing of immobilized probes, impacting their accessibility and functionality in subsequent assays.

Q4: What advantages does Sulfo-GMBS offer for antibody immobilization compared to random orientation methods?

A4: [] highlights the importance of controlled antibody orientation for sensitive detection in techniques like Dual Polarization Interferometry (DPI) and Surface Plasmon Resonance (SPR). Sulfo-GMBS enables site-specific immobilization through a two-step process: first, protein G is attached to a thiol-modified surface. Then, Sulfo-GMBS is used to link the Fc region of antibodies to the protein G. This strategy ensures that the antigen-binding sites of the antibodies are uniformly oriented and accessible, leading to a higher density of active antibodies on the surface. The study demonstrates that this oriented immobilization strategy dramatically improves the detection limit of target antigens compared to random immobilization techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.